2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic compound featuring a dihydroisoquinoline core linked to a benzhydrylamino (diphenylmethylamino) group via an ethanone bridge.
Properties
CAS No. |
827310-13-4 |
|---|---|
Molecular Formula |
C24H24N2O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(benzhydrylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C24H24N2O/c27-23(26-16-15-19-9-7-8-14-22(19)18-26)17-25-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,24-25H,15-18H2 |
InChI Key |
MXPZJSVEERAKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the reaction of benzhydrylamine with a suitable dihydroisoquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The benzhydrylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antifungal or antibacterial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Activity in HIV-1 Reverse Transcriptase (RT) Inhibitors
Compounds sharing the 3,4-dihydroisoquinoline scaffold have been explored as HIV-1 RT inhibitors. For example:
- 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone (Series 8 in ): Substitution at the phenyl ring with electron-withdrawing groups (e.g., chloro at ortho position) enhanced potency, achieving up to 74.82% inhibition at 100 μM (compound 8h) . Comparison: The benzhydrylamino group in the target compound introduces greater steric bulk compared to phenylamino substituents. This may improve hydrophobic interactions in the RT non-nucleoside inhibitor binding pocket (NNIBP) but could reduce solubility .
Table 1: Key Analogs with Anti-HIV-1 RT Activity
| Compound Name | Substituent(s) | Inhibition at 100 μM | Source |
|---|---|---|---|
| 8h (Series 8) | p-Cl phenylamino | 74.82% | |
| 8l (Series 8) | p-Br phenylamino | 72.58% | |
| Target Compound | Benzhydrylamino | Not reported | - |
Anti-inflammatory and Hybrid Analogues
- 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one (): Synthesized as an ibuprofen hybrid, this compound combines the dihydroisoquinoline core with a bulky anti-inflammatory moiety.
Neuroactive and Structural Derivatives
- N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide (TKDC) (): This compound, used in virtual screening for K2P channel modulation, shares the dihydroisoquinoline-ethanone backbone but includes a sulfonamide group. Comparison: The benzhydrylamino group may confer distinct allosteric modulation properties compared to sulfonamide derivatives .
Simpler Analogs and Physicochemical Properties
- 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (CAS 14028-67-2, ): Lacks the benzhydrylamino group, resulting in lower molecular weight (MW = 175.23 g/mol) and higher solubility. Comparison: The addition of the benzhydrylamino group increases hydrophobicity (clogP ~3.5 estimated) but may improve blood-brain barrier penetration .
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight | H-Bond Acceptors | H-Bond Donors | clogP (Est.) |
|---|---|---|---|---|
| Target Compound | ~350 g/mol | 3 | 0 | ~3.5 |
| 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone | 175.23 g/mol | 2 | 0 | ~1.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
